molecular formula C24H15ClO3 B281732 Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate

Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate

Cat. No. B281732
M. Wt: 386.8 g/mol
InChI Key: YWJMSUAJCBHRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate, also known as NCB, is a chemical compound that has been widely studied for its potential applications in scientific research. NCB belongs to a class of compounds called benzoylbenzoates, which are known for their diverse biological activities.

Scientific Research Applications

Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in the development and progression of various diseases.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain signaling pathways and the modulation of gene expression. Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate. One area of interest is the development of more efficient synthesis methods for Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate and related compounds. Another area of interest is the investigation of the potential therapeutic applications of Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate in various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to elucidate the mechanism of action of Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate and its effects on various signaling pathways and cellular processes.

Synthesis Methods

The synthesis of Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with naphthalen-1-ol in the presence of a base to form Naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate. The purity of the final product is confirmed by various analytical techniques such as NMR and HPLC.

properties

Molecular Formula

C24H15ClO3

Molecular Weight

386.8 g/mol

IUPAC Name

naphthalen-1-yl 2-(4-chlorobenzoyl)benzoate

InChI

InChI=1S/C24H15ClO3/c25-18-14-12-17(13-15-18)23(26)20-9-3-4-10-21(20)24(27)28-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H

InChI Key

YWJMSUAJCBHRHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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